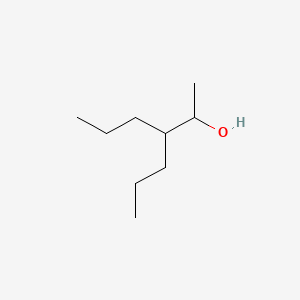
3-Propyl-2-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-2-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom within a nine-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 3-Propyl-2-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the unsaturated compound.
Oxidation: The subsequent oxidation of the boron-containing intermediate using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. This method includes the reaction of a Grignard reagent with ethylene oxide to produce a primary alcohol containing two more carbon atoms than the original Grignard reagent .
化学反应分析
Types of Reactions: 3-Propyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of alkyl halides through reaction with hydrogen halides (HX) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HX, SOCl2
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
科学研究应用
3-Propyl-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
作用机制
The mechanism of action of 3-Propyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group (-OH) can act as a nucleophile, participating in substitution and elimination reactions .
相似化合物的比较
2-Hexanol: Another alcohol with a similar structure but different positioning of the hydroxyl group.
3-Methyl-2-pentanol: A structurally related compound with a methyl group substitution.
Comparison: 3-Propyl-2-hexanol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar alcohols .
属性
CAS 编号 |
51864-91-6 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC 名称 |
3-propylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-5-2)8(3)10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
JXZORDPWPPTAMR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















